![molecular formula C8H7ClN2OS B045549 2-氯-N-[氰基(噻吩-2-基)甲基]乙酰胺 CAS No. 263137-41-3](/img/structure/B45549.png)

2-氯-N-[氰基(噻吩-2-基)甲基]乙酰胺

描述

Synthesis Analysis

The synthesis of derivatives related to "2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide" involves the reaction of amino-cyano-thiophenes with ethyl cyanoacetate, leading to cyanoacetamide derivatives. These derivatives serve as precursors for synthesizing a diverse range of heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic pathways leverage regioselective attacks and/or cyclization, facilitated by the cyanoacetamido moiety, resulting in products with significant antitumor activities (H. Shams et al., 2010).

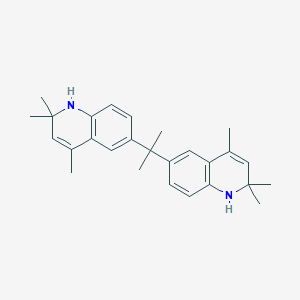

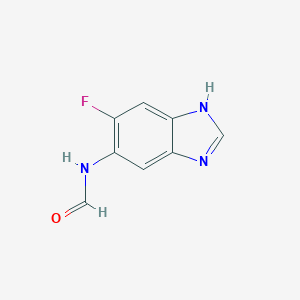

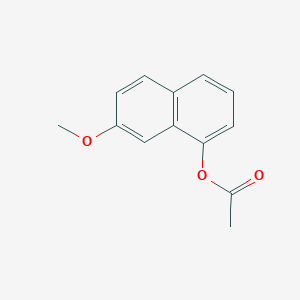

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular conformation of chloroacetamide derivatives. For instance, the conformation of the N—H bond in similar structures, such as "2-Chloro-N-(3-methylphenyl)acetamide," is syn to the meta-methyl group, revealing intricate details about intramolecular hydrogen bonding and geometric parameters (B. Gowda et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of cyanoacetamide derivatives encompasses a wide range of reactions, leading to the formation of various heterocyclic frameworks. These reactions often involve interactions with phenyl isothiocyanate, malononitrile, ethyl cyanoacetate, and hydrazonyl chlorides, illustrating the compound's versatility in synthesizing thiophene, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives (M. A. Khalil et al., 2012).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of "2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide" derivatives are characterized by their reactivity towards different chemical agents, leading to a broad spectrum of heterocyclic compounds. These properties are pivotal for exploring the compound's utility in pharmaceutical research and material science, particularly in synthesizing compounds with potential antitumor and antimicrobial activities (H. Shams et al., 2010; Şukriye Çakmak et al., 2022).

科学研究应用

抗肿瘤活性

2-氯-N-[氰基(噻吩-2-基)甲基]乙酰胺在抗肿瘤应用中显示出潜力。研究表明,这种化合物的衍生物已被研究用于抑制各种人类癌细胞系,包括乳腺腺癌、非小细胞肺癌和中枢神经系统癌。通常所涉及的合成程序是在温和条件下进行的一锅法反应,易于生产并具有多样的反应位点,可用于进一步的生物学研究(Shams et al., 2010)。

合成和表征用于抗微生物活性

涉及该化合物的另一个重要研究领域是其在合成抗微生物剂中的作用。它已被用作创建具有显著抗菌和抗真菌活性的各种化合物的前体。这包括新型亚胺和噻唑烷酮的开发,以及其他表现出作为抗微生物剂潜力的衍生物(Fuloria et al., 2009)。

在其他领域的探索

对2-氯-N-[氰基(噻吩-2-基)甲基]乙酰胺的研究还延伸到各种其他领域。这包括其在合成杂环化合物中的应用,这些化合物在药物化学中有应用,并研究其在人类和大鼠肝微粒体中的代谢产物,以了解其代谢途径和潜在的环境影响(Coleman et al., 2000)。

属性

IUPAC Name |

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c9-4-8(12)11-6(5-10)7-2-1-3-13-7/h1-3,6H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZNBPIJOFMALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)